molecular formula C12H16ClFN2O2 B2722281 2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride CAS No. 1314014-93-1

2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

Cat. No.: B2722281
CAS No.: 1314014-93-1
M. Wt: 274.72
InChI Key: POEHLSOLQJINJX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a valuable chemical scaffold in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. Its structure, featuring a benzoic acid core substituted with a fluorine atom and a methylpiperazine group, makes it a versatile building block for constructing targeted molecular therapies. Research indicates that analogous compounds based on this scaffold demonstrate potent activity against key oncogenic targets, such as the FMS-like tyrosine kinase 3 (FLT3), and are being actively investigated for the treatment of acute myeloid leukemia (AML) . The incorporation of the piperazine ring is a strategic feature that often enhances solubility and influences the pharmacokinetic profile of the resulting drug candidates. Beyond oncology, this benzoic acid derivative serves as a key intermediate in synthesizing activators for other biological targets, such as aldehyde dehydrogenase 2 (ALDH2), which is a promising therapeutic strategy for conditions like ischemic stroke . By providing a critical hinge-binding fragment, this compound enables researchers to explore new chemical space in the design of small molecules that can modulate protein function with high specificity. Its primary research value lies in its application as a precursor in multi-step synthetic routes, contributing to the development of compounds with improved efficacy and safety profiles for challenging disease areas.

Properties

IUPAC Name

2-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEHLSOLQJINJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with 4-methylpiperazine under specific conditions. The reaction is carried out in a solvent such as methanol, with sodium hydroxide as a base, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the piperazine ring .

Scientific Research Applications

2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in halogen type (F, Cl) and substitution position, as well as the presence/absence of the hydrochloride moiety:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Notes
2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride F (2), 4-methylpiperazine (4) C₁₂H₁₆ClFN₂O₂ 274.72 Not explicitly listed Likely higher solubility due to HCl salt; fluorine enhances electronegativity and metabolic stability
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride F (3), 4-methylpiperazine (4) C₁₂H₁₆ClFN₂O₂ 274.72 948018-60-8 Fluoro at meta position may alter steric and electronic interactions compared to ortho
2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride Cl (2), 4-methylpiperazine (4) C₁₂H₁₆Cl₂N₂O₂ ~291.18 (estimated) Not provided Chlorine’s larger atomic radius increases steric hindrance and lipophilicity vs. fluorine
3-(4-Methylpiperazin-1-yl)benzoic acid H (3), 4-methylpiperazine (3) C₁₂H₁₆N₂O₂ 220.26 215309-01-6 No halogen; lower molecular weight; mp 187–190°C
Key Observations:
  • Halogen Effects: Fluorine’s electronegativity at the ortho position (2-Fluoro derivative) likely increases the benzoic acid’s acidity compared to the meta (3-Fluoro) or non-halogenated analogs. Chlorine at position 2 (2-Chloro analog) may improve lipophilicity but reduce metabolic stability .

Biological Activity

2-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16ClFN2O2
  • Molecular Weight : 274.72 g/mol
  • CAS Number : 1314014-93-1
  • Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate neurotransmitter systems and inhibit specific enzymes, which can lead to therapeutic effects in neurological and oncological contexts.

Antitumor Activity

Recent studies have indicated that this compound exhibits potent antitumor properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. For example, it demonstrated IC50 values in the low nanomolar range against specific tumor cell lines, indicating strong antitumor efficacy.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
AntitumorHCT116 (colon cancer)20
AntitumorKMS-12 BM (multiple myeloma)640
Anti-inflammatoryCytokine productionNot specified

Case Study: Antitumor Efficacy

In a recent in vivo study, the administration of this compound resulted in significant tumor growth inhibition in mouse models bearing HCT116 xenografts. The compound was well-tolerated at doses that effectively reduced tumor size without notable toxicity, suggesting a favorable therapeutic index.

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